N'-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]pyridine-2-carbohydrazide
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Overview
Description
N’-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]pyridine-2-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated naphthalene ring and a pyridine carbohydrazide moiety. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]pyridine-2-carbohydrazide typically involves multiple steps. One common method begins with the bromination of 2-methoxynaphthalene to form 6-bromo-2-methoxynaphthalene. This intermediate is then subjected to acetylation to yield 2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl chloride. The final step involves the reaction of this acyl chloride with pyridine-2-carbohydrazide under controlled conditions to produce the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom, altering the electronic properties of the compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N’-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]pyridine-2-carbohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N’-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]pyridine-2-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated naphthalene and pyridine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-bromo-phenyl)-acetamide
- 6-bromo-2-pyridinecarboxaldehyde
- 2-bromopyridine
Uniqueness
N’-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]pyridine-2-carbohydrazide stands out due to its unique combination of a brominated naphthalene ring and a pyridine carbohydrazide moiety. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H16BrN3O3 |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
N'-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C19H16BrN3O3/c1-26-17-8-5-12-10-13(20)6-7-14(12)15(17)11-18(24)22-23-19(25)16-4-2-3-9-21-16/h2-10H,11H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
BLMMGNSKDNNJTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NNC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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